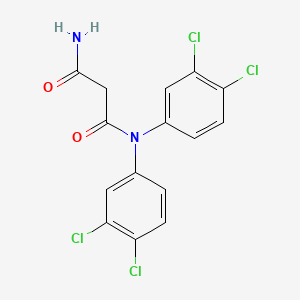

N1,N1-Bis(3,4-dichlorophenyl)malonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10Cl4N2O2 |

|---|---|

Molecular Weight |

392.1 g/mol |

IUPAC Name |

N',N'-bis(3,4-dichlorophenyl)propanediamide |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)21(15(23)7-14(20)22)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H2,20,22) |

InChI Key |

IENPOZSGBPJDPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N(C2=CC(=C(C=C2)Cl)Cl)C(=O)CC(=O)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Design and Methodologies for N1,n1 Bis 3,4 Dichlorophenyl Malonamide

General Synthetic Strategies for Malonamide (B141969) Derivatives

Malonamides are a significant class of organic compounds with applications ranging from medicinal chemistry to materials science. dundee.ac.uk Consequently, a variety of synthetic methodologies have been developed for their preparation, which can be broadly categorized into several key strategies.

Amidation Routes via Malonyl Chlorides or Esters

A primary and straightforward method for synthesizing malonamides is the direct acylation of amines with reactive derivatives of malonic acid, such as malonyl chlorides or malonic acid esters. This approach relies on the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the malonic acid derivative.

The reaction using malonyl chloride is typically rapid and high-yielding but may require careful handling due to the reagent's moisture sensitivity. The use of a base, such as triethylamine or pyridine, is common to neutralize the hydrochloric acid byproduct. A more common and milder alternative involves the aminolysis of malonic esters (e.g., diethyl malonate). This reaction often requires heating and may be catalyzed by a base or an acid. The general mechanism for this synthesis is illustrated below. researchgate.net

Table 1: Comparison of Amidation Reactants

| Reactant | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Malonyl Chloride | High reactivity, often high yields. | Moisture sensitive, generates HCl. | Aprotic solvent (e.g., CH₂Cl₂), base (e.g., triethylamine), room temperature. nih.gov |

| Malonic Ester | Less reactive, easier to handle, cost-effective. | Often requires higher temperatures, longer reaction times. | Heat, may use a catalyst. |

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like malonamide derivatives in a single step, adhering to the principles of pot, atom, and step economy. researchgate.netorganic-chemistry.org Several MCRs have been developed for the synthesis of malonamides.

One notable example is a one-pot, five-component condensation reaction that utilizes an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine at ambient temperature to produce highly substituted malonamide derivatives. researchgate.net Another novel MCR involves the reaction of 2-aminophenols, Meldrum's acid, and isocyanides, which can yield malonamide derivatives in good to excellent yields at room temperature when two equivalents of the aminophenol are used. acs.orgnih.gov These reactions proceed through a cascade of elementary steps, often involving intermediates that are generated in situ. organic-chemistry.org

Functionalization through Michael Additions

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is employed to synthesize functionalized malonamide precursors. rsc.org In this strategy, a nucleophile, such as a malonate, adds to an α,β-unsaturated carbonyl compound (an enone) or other electron-deficient alkene. rsc.orgnih.gov

This reaction can be catalyzed by a variety of organocatalysts, which can facilitate highly enantioselective additions. rsc.org For instance, the Michael addition of malonates to chalcones or nitro-olefins has been shown to proceed with high efficiency. rsc.orgrsc.org The resulting adduct can then be further transformed into the desired malonamide, for example, by hydrolysis of the ester groups followed by amidation. This route is particularly valuable for creating malonamides with complex substitution patterns on the central carbon atom.

Targeted Synthesis of N1,N1-Bis(3,4-dichlorophenyl)malonamide

The targeted synthesis of this compound (CAS No. 1677-30-1) involves the formation of two amide bonds between a malonic acid backbone and two molecules of 3,4-dichloroaniline. chemicalbook.comchemicalbook.com The most direct approach is the condensation of malonic acid or its derivatives with the specified aniline.

A plausible synthetic route, analogous to the synthesis of similar N,N'-bis(aryl)malonamides, involves the direct reaction of malonic acid with two equivalents of 3,4-dichloroaniline. nih.gov

Selection and Optimization of Reactants (e.g., 3,4-Dichloroaniline)

The primary reactants for this synthesis are a malonic acid source and 3,4-dichloroaniline.

Malonic Acid Source : Malonic acid itself can be used directly. Alternatively, more reactive derivatives like malonyl dichloride or diethyl malonate could be employed to potentially increase the reaction rate and yield.

3,4-Dichloroaniline : This key reactant is a commercially available solid. It is typically produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure. chemicalbook.com The optimization of this reactant involves ensuring its purity, as impurities could lead to side products. The stoichiometry is critical; at least two equivalents of 3,4-dichloroaniline are required for every equivalent of the malonic acid source to ensure complete disubstitution.

Table 2: Reactant Properties

| Compound | Formula | Molecular Weight | Role | Key Considerations |

|---|---|---|---|---|

| Malonic Acid | C₃H₄O₄ | 104.06 g/mol | Carbonyl source | Can be used directly, may require a coupling agent. |

| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 g/mol | Amine source | Purity is important; requires a 2:1 stoichiometric ratio. chemicalbook.com |

Reaction Conditions and Catalytic Approaches

The formation of the amide bond between malonic acid and 3,4-dichloroaniline can be achieved under several conditions.

Direct Thermal Condensation : While possible, heating a mixture of malonic acid and 3,4-dichloroaniline directly would require high temperatures and could lead to decarboxylation of the malonic acid and potential side reactions.

Coupling Agent-Mediated Synthesis : A more controlled approach involves the use of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). scielo.br This method allows the reaction to proceed at or near room temperature. For instance, the synthesis of N,N′-Bis(3-chlorophenyl)malonamide was successfully achieved by reacting malonic acid with m-chloroaniline in dichloromethane, allowing the mixture to stir and the solvent to evaporate. nih.gov

Catalytic Approaches : While direct amidation is common, modern catalytic methods for C-N bond formation, such as those employing palladium or nickel catalysts, are also well-established for the synthesis of anilines and amides from aryl chlorides. nih.govorgsyn.org However, for this specific transformation, direct amidation using a coupling agent is generally more straightforward than a cross-coupling strategy. Biocatalytic approaches using enzymes like lipases or specialized ligases are also emerging as environmentally benign alternatives for amide synthesis, although their application to this specific substrate may require further research. manchester.ac.uk

A typical laboratory synthesis would involve dissolving malonic acid and two equivalents of 3,4-dichloroaniline in a solvent like dichloromethane, followed by the addition of a coupling agent. The reaction would be stirred at room temperature for several hours. nih.gov The workup procedure would involve washing the product to remove unreacted starting materials and byproducts, likely with aqueous acid and base solutions, followed by purification via recrystallization. nih.gov

Isolation and Purification Protocols

The isolation and purification of this compound are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities, yielding a product of high purity suitable for subsequent analysis and application. Common methodologies employed for the purification of analogous N,N'-diarylmalonamides involve precipitation and recrystallization.

Following the synthesis of a related compound, N,N′-Bis(3-chlorophenyl)malonamide, a typical workup procedure involves precipitating the crude product by adding the reaction mixture to ice water. The resulting solid is then subjected to a series of washes to remove acidic and basic impurities. This washing protocol often includes sequential treatments with water, a saturated sodium bicarbonate solution to neutralize any unreacted acids, and a dilute acid solution, such as 2 N HCl, to remove any unreacted aniline derivatives. Each wash is typically followed by a rinse with water to remove residual salts.

After the washing steps, the crude product is dried and then purified by recrystallization. The choice of solvent for recrystallization is crucial and is determined by the solubility of the compound at different temperatures. For amides, polar solvents are often effective. researchgate.net Solvents such as ethanol, acetone, and acetonitrile are commonly employed for the recrystallization of amide compounds. researchgate.net In the case of N,N′-Bis(4-chlorophenyl)maleamide, a structurally similar compound, dimethylformamide (DMF) was utilized as the recrystallization solvent. nih.gov The general principle of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of pure crystals as the solubility decreases. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Below is a table summarizing common solvents and techniques used in the purification of this compound and related compounds.

| Purification Step | Reagent/Solvent | Purpose | Applicable To |

| Precipitation | Ice Water | To solidify the crude product from the reaction mixture. | N,N'-diarylmalonamides |

| Washing | Water | To remove water-soluble impurities. | General Purification |

| Washing | Saturated Sodium Bicarbonate Solution | To neutralize and remove acidic impurities. | General Purification |

| Washing | Dilute Hydrochloric Acid (e.g., 2 N HCl) | To remove basic impurities, such as unreacted anilines. | General Purification |

| Recrystallization | Ethanol | To purify the final product based on solubility differences. | Amides researchgate.net |

| Recrystallization | Acetone | A polar solvent suitable for recrystallizing amides. researchgate.net | Amides researchgate.net |

| Recrystallization | Acetonitrile | Often yields good results for amide purification. researchgate.net | Amides researchgate.net |

| Recrystallization | Dimethylformamide (DMF) | Used for the recrystallization of N,N′-Bis(4-chlorophenyl)maleamide. nih.gov | Diarylmalonamides |

| Recrystallization | 1,4-Dioxane | A recommended solvent for the recrystallization of amides. researchgate.net | Amides researchgate.net |

Isotopic Labeling Strategies for this compound (e.g., Deuteration for Solvent Extraction Studies)

Isotopic labeling, particularly deuteration (the replacement of hydrogen with its isotope deuterium), is a valuable technique for various analytical studies, including solvent extraction. The introduction of deuterium into a molecule can provide a spectroscopic marker for tracking the compound and can also influence its physicochemical properties, which is advantageous in certain experimental designs. For a molecule like this compound, deuteration can be targeted at the aromatic rings or the malonamide backbone.

A common strategy for the deuteration of aromatic amines and amides is through hydrogen-deuterium (H/D) exchange reactions. These reactions are often catalyzed by acids or metals.

Acid-Catalyzed H/D Exchange:

One effective method for H/D exchange in aromatic amines and amides involves the use of deuterated trifluoroacetic acid (CF3COOD). nih.gov This reagent can serve as both the deuterium source and the catalyst. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where deuterium is incorporated into the electron-rich positions of the aromatic ring. nih.gov For the 3,4-dichlorophenyl groups of this compound, the positions ortho and para to the amide nitrogen are the most activated and therefore the most likely sites for deuteration. However, the presence of two deactivating chloro groups on the ring will influence the rate and regioselectivity of the exchange.

Metal-Catalyzed H/D Exchange:

Heterogeneous catalysts, such as platinum on carbon (Pt/C), can be used to facilitate H/D exchange on aromatic rings using D2O as the deuterium source. researchgate.net This method can be effective for a variety of aromatic compounds. researchgate.net The reaction conditions, such as temperature and pressure, can be optimized to achieve the desired level of deuterium incorporation.

The table below outlines potential strategies for the deuteration of this compound.

| Labeling Strategy | Method | Reagents | Target Sites | Key Considerations |

| Aromatic Ring Deuteration | Acid-Catalyzed H/D Exchange | Deuterated Trifluoroacetic Acid (CF3COOD) | Aromatic protons on the 3,4-dichlorophenyl rings. | The reaction proceeds via electrophilic aromatic substitution. The directing effects of the amide and chloro substituents will determine the positions of deuterium incorporation. nih.gov |

| Aromatic Ring Deuteration | Metal-Catalyzed H/D Exchange | Platinum on Carbon (Pt/C), Deuterium Oxide (D2O) | Aromatic protons on the 3,4-dichlorophenyl rings. | Reaction conditions may need to be optimized for efficient exchange. researchgate.net |

| Malonamide Backbone Deuteration | Base-Catalyzed H/D Exchange | A deuterated base (e.g., NaOD in D2O) | Protons on the central methylene (B1212753) group of the malonamide moiety. | The acidity of the methylene protons makes them susceptible to base-catalyzed exchange. |

The successful implementation of these isotopic labeling strategies would enable detailed studies of this compound in various chemical and biological systems, with applications in areas such as metabolic research and environmental analysis.

Spectroscopic and Crystallographic Characterization of N1,n1 Bis 3,4 Dichlorophenyl Malonamide

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, scientists can map out the connectivity of atoms, identify functional groups, and confirm the molecular weight and formula of a compound like N1,N1-Bis(3,4-dichlorophenyl)malonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the methylene (B1212753) group (-CH₂-) of the malonamide (B141969) backbone and the aromatic protons on the two 3,4-dichlorophenyl rings. The methylene protons would likely appear as a singlet, while the aromatic protons would present as a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons.

Similarly, a ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (C=O), the methylene carbon, and the carbons of the aromatic rings. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the amide functionality.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This data is illustrative and not based on experimental results.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | ~3.5 - 4.0 (s) | ~40 - 45 |

| Carbonyl (C=O) | - | ~165 - 170 |

| Aromatic C-H | ~7.2 - 7.8 (m) | ~125 - 135 |

| Aromatic C-Cl | - | ~130 - 140 |

| Aromatic C-N | - | ~140 - 145 |

Two-Dimensional NMR Correlation Experiments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to delineate the spin systems within the dichlorophenyl rings. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₅H₁₀Cl₄N₂O₂), the expected exact mass would be calculated. The presence of four chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the N-H stretching (if any residual N-H is present, though unlikely in the N1,N1-disubstituted structure), C=O stretching of the amide groups, C-N stretching, and vibrations associated with the dichlorinated aromatic rings.

Table 2: Expected Vibrational Frequencies for this compound (Note: This data is illustrative and not based on experimental results.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Amide I) | 1650 - 1690 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-Cl Stretch | 600 - 800 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups. The exact position of these absorptions would be influenced by the substitution pattern on the phenyl rings.

Single Crystal X-ray Diffraction Studies of N,N′-Bis(3-chlorophenyl)malonamide

Crystallization Techniques and Crystal Quality Assessment

Colorless, prism-like single crystals of N,N′-Bis(3-chlorophenyl)malonamide suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution at room temperature. The quality of the crystals was assessed by the sharpness of the diffraction spots and the consistency of the unit cell parameters.

Elucidation of Molecular Conformation and Torsion Angles

The asymmetric unit of N,N′-Bis(3-chlorophenyl)malonamide contains two independent molecules. In both molecules, the amide groups are nearly coplanar with the adjacent phenyl rings. The dihedral angles between the amide groups and the phenyl rings are approximately 10.5° and 8.7° in one molecule, and 9.0° and 9.6° in the other. The planes of the two amide groups within each molecule are inclined to each other at angles of 83.4° and 87.4° for the two independent molecules.

Analysis of Intermolecular Hydrogen Bonding and Non-Covalent Interactions

In the crystal structure of N,N′-Bis(3-chlorophenyl)malonamide, the molecules are linked into chains by intermolecular N–H···O hydrogen bonds. These hydrogen bonds are a dominant feature in the crystal packing.

Comparison with Related Bis(chlorophenyl)malonamide Crystal Structures

The conformation of N,N′-Bis(3-chlorophenyl)malonamide can be compared to other related structures. For instance, the orientation of the N-H bonds relative to the chloro substituents on the phenyl rings can be either syn or anti. In the case of N,N′-Bis(3-chlorophenyl)malonamide, one N-H bond is anti to the meta-chloro group, while the other is syn. This differs from other similar structures where different conformational preferences are observed.

Computational and Theoretical Insights into N1,n1 Bis 3,4 Dichlorophenyl Malonamide

Quantum Mechanical Investigations

Quantum mechanical calculations are essential tools for understanding the fundamental electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like N1,N1-Bis(3,4-dichlorophenyl)malonamide, these methods would provide invaluable insights into its behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to determine the optimized geometry and ground state electronic properties of a molecule. For this compound, DFT calculations would be employed to predict its most stable three-dimensional conformation, bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP or M06-2X are often used for these types of organic molecules as they provide a good balance between computational cost and accuracy.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A commonly used basis set for molecules containing elements like carbon, hydrogen, oxygen, nitrogen, and chlorine is the Pople-style basis set, such as 6-311++G(d,p). This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in the orbital shapes. The combination of a selected DFT functional and a basis set defines the level of theory. The choice of the level of theory is a critical step and is often validated by comparing calculated results with experimental data where available.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, FMO analysis would help in understanding its potential reactivity in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only as no specific data could be found.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically represent electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would reveal the reactive sites of the molecule, highlighting the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between orbitals. It provides a detailed picture of the charge distribution and delocalization within a molecule. NBO analysis can identify significant donor-acceptor interactions, which are indicative of hyperconjugation and electron delocalization. For this compound, NBO analysis would quantify the stability arising from these interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals.

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with good accuracy. By performing GIAO calculations, theoretical ¹H and ¹³C NMR spectra of this compound could be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental peaks.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only as no specific data could be found.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | - | - |

| CH₂ | - | - |

| C (Aromatic) | - | - |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding a molecule's absorption and emission properties.

However, a detailed TD-DFT analysis of this compound, including data on its excited states, transition energies, and oscillator strengths, has not been reported in the reviewed literature. Therefore, a data table of its excited state properties cannot be provided.

Hyperpolarizability Calculations for Nonlinear Optical Properties

Hyperpolarizability calculations are employed to predict the nonlinear optical (NLO) response of a molecule, which is essential for applications in optoelectronics and photonics. These calculations typically determine the first hyperpolarizability (β), a key parameter for second-order NLO materials.

Specific computational studies on the hyperpolarizability and NLO properties of this compound are not available in the public domain. Consequently, no data on its dipole moment, polarizability, or first hyperpolarizability can be presented.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules. These methods provide insights into a compound's conformational preferences, stability, and flexibility.

Conformational Landscape Exploration

The exploration of the conformational landscape of this compound, which would involve identifying its low-energy conformers and the rotational barriers between them, has not been documented in published research. Such studies are vital for understanding how the molecule's shape influences its physical and biological properties.

Stability and Flexibility Profiling

No molecular dynamics simulation studies have been published for this compound. Therefore, a quantitative assessment of its structural stability and flexibility is not possible at this time.

Chemical Reactivity and Reaction Mechanisms of N1,n1 Bis 3,4 Dichlorophenyl Malonamide

Reaction Pathways involving the Malonamide (B141969) Moiety

The malonamide moiety, characterized by a central methylene (B1212753) group flanked by two carbonyl groups and two amide linkages, is the most reactive part of the molecule. The protons on the central methylene group (α-protons) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity makes the methylene group an active site for various nucleophilic reactions and condensations.

One of the key reaction pathways for compounds with an active methylene group is the Knoevenagel condensation . sigmaaldrich.comwikipedia.orgalfa-chemistry.com This reaction involves the condensation of the active methylene compound with an aldehyde or a ketone in the presence of a basic catalyst, such as an amine. sigmaaldrich.com The reaction typically proceeds through a β-hydroxy carbonyl intermediate, which then undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com While specific studies on N1,N1-Bis(3,4-dichlorophenyl)malonamide are not prevalent, the general mechanism is well-established.

Table 1: Potential Knoevenagel Condensation of this compound with an Aldehyde (Generic)

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

| This compound | R-CHO | Base (e.g., Piperidine) | β-hydroxy malonamide derivative | α,β-unsaturated malonamide derivative |

Another potential reaction pathway for the active methylene group is alkylation . In the presence of a base, the methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the central carbon.

Furthermore, the amide groups themselves can undergo intramolecular cyclization under certain conditions, potentially leading to the formation of heterocyclic structures. The specific conditions and resulting products would depend on the reagents and reaction conditions employed. rsc.orgresearchgate.net

Reactivity of the Dichlorophenyl Substituents

The two 3,4-dichlorophenyl substituents are aromatic rings that can undergo electrophilic and, under specific conditions, nucleophilic aromatic substitution reactions. The reactivity of these rings is influenced by the presence of two chlorine atoms and the N-malonamide group.

Electrophilic Aromatic Substitution:

The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the benzene ring less reactive towards electrophiles than benzene itself. However, they are ortho, para-directing due to the electron-donating resonance effect of their lone pairs. The N-malonamide substituent is also a deactivating group due to the electron-withdrawing nature of the carbonyl groups. In acidic conditions, protonation of the amide nitrogen can further increase its deactivating effect. stackexchange.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. nih.govnih.gov

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring, often using a Lewis acid catalyst. beilstein-journals.orgrsc.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the aromatic ring using fuming sulfuric acid.

The position of substitution on the 3,4-dichlorophenyl ring will be directed to the available ortho and para positions relative to the activating groups, while considering the deactivating nature of the substituents.

Nucleophilic Aromatic Substitution:

Generally, aryl halides are unreactive towards nucleophilic substitution. However, the presence of electron-withdrawing groups ortho and para to the halogen can facilitate nucleophilic aromatic substitution. In this compound, the chlorine atoms could potentially be substituted by strong nucleophiles under harsh reaction conditions (high temperature and pressure). vanderbilt.edu

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily determined by the susceptibility of its amide bonds to cleavage. Amide hydrolysis can be catalyzed by both acids and bases. khanacademy.org

Under acidic conditions , the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate and an amine.

The hydrolysis of this compound would be expected to yield malonic acid and 3,4-dichloroaniline.

Table 2: Hydrolysis Products of this compound

| Starting Material | Condition | Products |

| This compound | Acidic (H₃O⁺) or Basic (OH⁻) | Malonic acid + 2 equivalents of 3,4-Dichloroaniline |

The rate of hydrolysis and the specific degradation pathway can be influenced by factors such as pH, temperature, and the presence of catalysts. Thermal degradation of similar amide compounds can also occur at elevated temperatures, potentially leading to a different set of degradation products. ntnu.nonih.govuky.eduresearchgate.netresearchgate.net

Mechanistic Investigations of Synthetic Transformations

The most common method for the synthesis of N,N'-diarylmalonamides is the condensation of malonic acid with the corresponding aniline. In the case of this compound, the synthesis would involve the reaction of malonic acid with two equivalents of 3,4-dichloroaniline. nih.gov

The reaction likely proceeds through the formation of a reactive intermediate from malonic acid, such as a ketene, which then reacts with the amine. researchgate.net Alternatively, the carboxylic acid groups of malonic acid can be activated, for example, by converting them to acid chlorides, which then readily react with the aniline.

A plausible mechanism involves the following steps:

Activation of Malonic Acid: In the presence of a coupling agent or by conversion to a more reactive derivative (e.g., malonyl chloride), the carboxyl groups of malonic acid are activated.

Nucleophilic Attack: The amino group of 3,4-dichloroaniline acts as a nucleophile and attacks the activated carbonyl carbon of malonic acid.

Amide Bond Formation: A molecule of water (or other small molecule, depending on the activating agent) is eliminated to form the first amide bond.

Repeat of Steps 2 and 3: The process is repeated with a second molecule of 3,4-dichloroaniline to form the final this compound.

Conclusion and Future Research Outlook for N1,n1 Bis 3,4 Dichlorophenyl Malonamide

Summary of Current Research Landscape

The current research landscape for N1,N1-Bis(3,4-dichlorophenyl)malonamide is notably sparse, with a significant absence of dedicated studies on its synthesis, characterization, and potential applications. However, the broader class of malonamide (B141969) derivatives has been the subject of considerable scientific inquiry. Malonamides are recognized as privileged chemical structures in the development of new drugs and are utilized in the creation of peptidomimetics and chelating agents. researchgate.net Their derivatives have shown a wide array of biological activities and are considered important intermediates in organic synthesis. chemicalbook.com

Research into structurally similar compounds, such as those with different substitution patterns on the phenyl rings, provides some context for the potential areas of interest for this compound. For instance, various malonamide derivatives have been investigated for their potential as antibacterial agents, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on other dichlorophenyl-containing compounds have explored their antimicrobial, antifungal, and antiviral properties. ontosight.ai The core malonamide structure is a versatile scaffold, and modifications to the aryl substituents can significantly influence the compound's biological activity. nih.gov The presence of dichlorophenyl groups, in particular, is known to contribute to the biological activity of various pharmaceuticals. ontosight.ai

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the near-complete lack of published research specifically on this compound. Key areas that remain unexplored include:

Synthesis and Characterization: There is no readily available, detailed synthetic protocol for this compound in the scientific literature. Comprehensive characterization data, including spectroscopic and crystallographic analysis, is also absent.

Physicochemical Properties: Fundamental properties such as solubility, melting point, and stability have not been documented.

Biological Activity: The biological profile of this compound is entirely unknown. No studies have investigated its potential antimicrobial, anticancer, anti-inflammatory, or other therapeutic activities.

Emerging research avenues for this compound would logically begin with its fundamental synthesis and characterization. Following this, a systematic investigation into its biological activities would be a primary focus. Given the activities of related compounds, initial screening could target:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Screening against various cancer cell lines.

Enzyme Inhibition: Investigating its potential to inhibit enzymes of therapeutic relevance.

Prospective Impact of this compound in Advanced Chemical Research

The prospective impact of this compound in advanced chemical research is currently speculative but holds potential in several areas. The unique substitution pattern of the dichlorophenyl groups could lead to novel biological activities or material properties.

In medicinal chemistry, this compound could serve as a lead structure for the development of new therapeutic agents. The presence and positioning of the chlorine atoms can significantly affect the molecule's lipophilicity, electronic properties, and ability to interact with biological targets. These factors could result in enhanced potency, selectivity, or a novel mechanism of action compared to existing malonamide derivatives.

In materials science, the structural features of this compound could be explored for the development of new organic materials. The arrangement of the aromatic rings and amide linkages could facilitate self-assembly into ordered structures with interesting optical or electronic properties.

Furthermore, the synthesis and study of this specific malonamide would contribute to a more comprehensive understanding of the structure-property relationships within this important class of compounds. The data generated would be valuable for the computational modeling and rational design of future malonamide derivatives with tailored properties for a range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.